n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine

Description

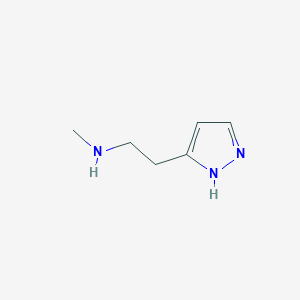

n-Methyl-2-(1H-pyrazol-3-yl)ethan-1-amine (CAS: 1565034-74-3) is a heterocyclic amine with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. It is characterized by a pyrazole ring substituted at the 3-position with an ethylamine chain bearing an N-methyl group. This compound is commercially available with a purity of ≥98% and is primarily utilized in research as a building block for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N-methyl-2-(1H-pyrazol-5-yl)ethanamine |

InChI |

InChI=1S/C6H11N3/c1-7-4-2-6-3-5-8-9-6/h3,5,7H,2,4H2,1H3,(H,8,9) |

InChI Key |

SFUWHGNATJAORB-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC=NN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl bromoacetate, followed by reduction with lithium aluminum hydride . The reaction conditions include:

Step 1: Reacting 3-amino-1-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Step 2: Reducing the resulting ester with lithium aluminum hydride in anhydrous ether to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Undergoes nucleophilic substitution reactions with halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-Methyl-2-(1H-pyrazol-3-yl)ethan-1-amine: Applications and Research

This compound is a chemical compound with a pyrazole ring and an amine functional group; its molecular formula is and its molecular weight is approximately 150.18 g/mol. The compound's structure, featuring a methyl group attached to the nitrogen atom of the pyrazole, contributes to its chemical properties and biological activity.

Potential Applications

This compound has several potential applications, especially in pharmaceutical development due to its biological activity. Research indicates that the compound may interact with molecular targets such as enzymes and receptors, potentially modulating their activity and leading to pharmacological effects, including enzyme inhibition and alteration of signaling pathways. Preliminary studies suggest potential applications in medicinal chemistry because of its bioactive properties.

Studies on the interactions of this compound with biological macromolecules are essential for understanding its mechanism of action. Research could focus on optimizing the compound's structure for enhanced bioactivity. Example research areas:

- Enzyme Inhibition

- Alteration of signaling pathways

- Interactions with specific molecular targets, including enzymes and receptors

Structural Analogs

Several compounds share structural features with this compound.

Structural Analogs of this compound

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-(5-Methyl-pyrazol-1-yl)ethylamine | Contains a pyrazole ring | Anticancer properties | Simpler structure without additional substituents |

| 4-Thiazol-N-(pyridin-2-y)pyrimidin | Thiazole and pyridine rings | CDK4/CDK6 inhibition | Selective kinase inhibitor |

| 5-Methylthiazole derivatives | Variants of thiazole structure | Antimicrobial activity | Diverse biological profiles |

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their physicochemical properties, and synthesis highlights:

*Note: The oxalate salt of the target compound is presumed to have a melting point comparable to its non-methylated analogue (144°C) based on trends in .

Impact of Structural Modifications

Pyrazole Substituent Position

- The 3-pyrazole isomer (target compound) exhibits distinct hydrogen-bonding capabilities compared to the 4-pyrazole isomer (compound 3, ). The 4-isomer has a higher oxalate salt melting point (173°C vs. 144°C), suggesting stronger crystal packing interactions .

N-Methylation

- The N-methyl group in the target compound reduces polarity compared to non-methylated analogues (e.g., compound 2, ), enhancing metabolic stability and bioavailability .

Heterocyclic Additions

- Compounds with piperidine and trifluoromethyl benzyl groups () exhibit significantly higher molecular weights and are tailored for selective enzyme inhibition (e.g., PRMT/MAO-B), contrasting with the simpler pyrazole-ethylamine scaffold of the target compound .

Biological Activity

n-Methyl-2-(1H-pyrazol-3-yl)ethan-1-amine, a compound featuring a pyrazole ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with suitable alkylating agents. The process can be optimized through various synthetic routes to enhance yield and purity. For instance, the use of base-catalyzed reactions has been reported to improve the efficiency of synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibits significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.3 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.7 |

This data suggests that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also shown potential as an anticancer agent. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). For example, IC50 values for MCF-7 cells were reported at approximately 0.08 µM, demonstrating potent antiproliferative activity .

The mechanism behind the biological activity of this compound may involve its interaction with specific enzymes and receptors. Research indicates that it acts as a reversible inhibitor of monoamine oxidases (MAOs), which are crucial in regulating neurotransmitter levels in the brain . Additionally, the compound's ability to induce apoptosis in cancer cells has been linked to its effect on tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring and alkyl chain have been shown to influence its potency and selectivity. For example, substituents at specific positions on the pyrazole ring can enhance binding affinity to target proteins, leading to improved therapeutic outcomes .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of S. aureus. Results indicated that it outperformed several conventional antibiotics, suggesting its potential for treating resistant infections .

- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, this compound demonstrated significant cytotoxicity, leading researchers to propose further investigations into its use in cancer therapy .

Q & A

Basic: What are the common synthetic routes for n-Methyl-2-(1H-pyrazol-3-yl)ethan-1-amine, and how are intermediates characterized?

Answer:

this compound is synthesized via coupling reactions using intermediates such as tert-butyl carbamates or halogenated pyrazoles. For example, copper-catalyzed cross-coupling with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yields the target compound after extraction and chromatography . Intermediates are characterized by -NMR (e.g., δ 3.79 ppm for methylene protons adjacent to the pyrazole) and HRMS (e.g., [M+H] at 215.1294) to confirm regiochemistry and purity .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- -NMR : Key signals include pyrazole protons (δ 6.12–7.90 ppm) and methylene/methyl groups (δ 2.85–3.79 ppm) .

- HRMS : Accurate mass analysis (e.g., m/z 215.1294 [M+H]) confirms molecular formula (CHN) .

- X-ray crystallography : Resolves pyrazole ring geometry and amine substitution patterns (e.g., bond angles of 117–123° for the pyrazole N–C–C backbone) .

Advanced: How can researchers resolve discrepancies in observed vs. theoretical NMR chemical shifts?

Answer:

Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological steps include:

- Solvent standardization : Use deuterated solvents (e.g., CDCl or DMSO-d) for consistency .

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole) .

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G** basis set) .

Advanced: What strategies optimize reaction yields in the synthesis of this compound?

Answer:

- Catalyst selection : Copper(I) bromide enhances coupling efficiency in aryl amination reactions (yield improvement from 17% to >50%) .

- Temperature control : Prolonged heating (e.g., 48 hours at 35°C) ensures complete conversion of sterically hindered intermediates .

- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) minimizes byproduct contamination .

Advanced: How do computational methods aid in understanding the compound’s electronic properties?

Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, pyrazole’s N-atoms show high electron density, favoring electrophilic substitution .

- Docking studies : Model interactions with biological targets (e.g., kinase active sites) to guide structure-activity relationship (SAR) optimization .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Answer:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters .

- Disorder modeling : Apply PART/SUMP restraints in SHELX to resolve overlapping electron densities in the methyl-pyrazole moiety .

- Validation tools : ORTEP-3 visualizes thermal ellipsoids to confirm bond lengths (e.g., C–N = 1.34–1.38 Å) and angles .

Advanced: How to validate bioactivity data against potential off-target effects?

Answer:

- Counter-screening assays : Test against related enzymes (e.g., other kinases or demethylases) to assess selectivity .

- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation, ensuring observed activity is not artifactual .

Table 1: Key Physicochemical Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | CHN | |

| CAS RN | 105-20-4 | |

| Melting point | 104–107°C (observed in analogs) | |

| -NMR (CDCl) | δ 6.33 (pyrazole-H), δ 3.01 (CHNH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.